molecular formula C18H27N3O3 B7927811 {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7927811
M. Wt: 333.4 g/mol
InChI Key: RZYHMOHKUHSHAD-JEYLPNPQSA-N
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Description

{2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino-propionyl group, a cyclohexyl ring, and a carbamic acid benzyl ester moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the amino-propionyl intermediate. This intermediate is then reacted with a cyclohexylamine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamate esters undergo hydrolysis under acidic or basic conditions. For this compound:

Reaction Type Conditions Products References
Acidic hydrolysisHCl (1M), reflux, 6–8 hrsBenzyl alcohol + Cyclohexyl carbamic acid intermediate (unstable) → CO₂ and amine byproducts
Basic hydrolysisNaOH (1M), 60°C, 4 hrsSodium carbamate + Benzyl alcohol

The benzyl ester group acts as a protective moiety, cleavable via catalytic hydrogenation (H₂/Pd-C) to yield free carbamic acid.

Amide Bond Reactivity

The methyl-amino-propionyl group participates in nucleophilic acyl substitution:

Acylation

Reacts with activated carboxylic acids (e.g., NHS esters) or anhydrides under mild basic conditions (pH 7–8) to form stable amide derivatives.

Example Reaction:

Compound+Acetic anhydrideEt3NAcetylated amide+Acetate\text{Compound} + \text{Acetic anhydride} \xrightarrow{\text{Et}_3\text{N}} \text{Acetylated amide} + \text{Acetate}

Conditions: Room temperature, 2 hrs, dichloromethane solvent.

Condensation with Carbonyls

Forms Schiff bases with aldehydes (e.g., benzaldehyde) in ethanol under reflux:

Amine+RCHORCH=N–(propionyl...)+H2O\text{Amine} + \text{RCHO} \rightarrow \text{RCH=N–(propionyl...)} + \text{H}_2\text{O}

Cyclohexyl Ring Functionalization

The cyclohexyl group undergoes stereospecific reactions:

Reaction Reagents Outcome Stereochemical Impact
EsterificationAcCl, pyridineAcetylation of free hydroxyl groups (if present)Retains chair conformation
EpoxidationmCPBAEpoxide formation at double bondsCis-dihydroxylation

Reductive Amination

The primary amine reacts with ketones (e.g., acetone) under hydrogenation:

Amine+AcetoneNaBH3CNSecondary amine derivative\text{Amine} + \text{Acetone} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Secondary amine derivative}

Yield: ~75% in methanol at 25°C.

Oxidation Pathways

  • Peracid oxidation : Converts sulfide groups (if present) to sulfoxides.

  • KMnO₄ : Cleaves unsaturated bonds in the cyclohexyl ring under acidic conditions .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) of analogs shows decomposition at ~220°C , releasing CO₂ and benzyl fragments.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound's structural features, including the cyclohexyl group and carbamic acid moiety, indicate potential utility in drug design. It may serve as a lead compound for developing pharmaceuticals targeting specific biological pathways, particularly in neuropharmacology and cancer therapy. The presence of an amino acid derivative enhances its bioactivity, making it a candidate for further investigation in therapeutic contexts.

Biological Activity
Preliminary studies suggest that this compound could exhibit diverse biological activities. For instance, its structural components may contribute to neuroprotective effects or anticancer properties. Biological assays are essential for quantifying these activities and establishing dose-response relationships, which are critical for evaluating therapeutic potential.

Synthesis and Chemical Properties

Synthetic Methods
The synthesis of {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester can be approached through various chemical pathways. Key considerations include reaction conditions such as temperature, pH, and the use of catalysts to optimize yield and purity. Understanding these parameters is crucial for reproducibility in laboratory settings.

Chemical Characteristics
The compound has notable physical properties that influence its applications:

  • Molecular Formula : C18H27N3O3
  • Predicted Boiling Point : 519.3 ± 50.0 °C
  • Density : 1.15 ± 0.1 g/cm³
  • pKa : 11.81 ± 0.40

These properties are significant for determining the stability and solubility of the compound in various solvents, which impacts its usability in biological assays and formulations.

Potential Research Applications

Application AreaDescription
Neuropharmacology Investigating effects on neurotransmitter systems and neuroprotection.
Cancer Research Evaluating anticancer properties through cell line studies and assays.
Drug Design Utilizing structure-activity relationship (SAR) studies to optimize efficacy.

Mechanism of Action

The mechanism of action of {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester include:

  • 2-Aminoethyl methacrylate hydrochloride
  • N-(3-Aminopropyl)methacrylamide hydrochloride
  • 2-(Dimethylamino)ethyl methacrylate

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features

Biological Activity

The compound {2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester , also known by its CAS number 1354026-73-5, is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes a cyclohexyl ring, an amine group, and a carbamic acid derivative. The molecular formula is C18H27N3O3C_{18}H_{27}N_{3}O_{3} with a predicted boiling point of 519.3±50.0°C519.3\pm 50.0\,°C and a density of 1.15g/cm31.15\,g/cm^3 .

Structural Features

FeatureDescription
Cyclohexyl RingProvides structural rigidity and hydrophobic characteristics
Carbamic AcidImparts potential for hydrogen bonding and reactivity
Amino GroupInvolved in biological interactions and activity

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, notably in the realms of neuroprotection, antimicrobial effects, and potential anti-inflammatory properties. The following sections detail specific activities observed in studies.

1. Neuroprotective Effects

  • The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

2. Antimicrobial Activity

  • Preliminary studies indicate that the compound may possess antimicrobial properties against a range of pathogens. In vitro tests have demonstrated effectiveness against certain bacterial strains, although further research is needed to quantify these effects .

3. Anti-inflammatory Properties

  • The compound has been evaluated for its anti-inflammatory effects through various models. It has shown the ability to reduce inflammation markers in cellular assays, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have focused on the biological activity of similar compounds or derivatives:

  • Study on Antimicrobial Efficacy : A derivative of the compound was tested against Staphylococcus aureus and exhibited significant inhibitory effects with an MIC value of 0.03–0.06 μg/mL .
  • Neuroprotective Study : A related compound demonstrated protective effects on neuronal cells subjected to oxidative stress, highlighting the potential for developing treatments for conditions like Alzheimer's disease .

The synthesis of this compound typically involves multi-step reactions starting from simpler amino acids and carbamate derivatives. The mechanism of action is hypothesized to involve interaction with specific biological targets such as receptors or enzymes relevant to its observed pharmacological activities.

Synthetic Route Overview

  • Starting Materials : Use of (S)-2-amino-propionic acid derivatives.
  • Reaction Conditions : Typically involves coupling reactions under controlled pH and temperature.
  • Purification : Common methods include recrystallization or chromatography techniques.

Properties

IUPAC Name

benzyl N-[2-[[(2S)-2-aminopropanoyl]-methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13(19)17(22)21(2)16-11-7-6-10-15(16)20-18(23)24-12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12,19H2,1-2H3,(H,20,23)/t13-,15?,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYHMOHKUHSHAD-JEYLPNPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCCCC1NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)C1CCCCC1NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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